7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol
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Overview
Description
The compound “7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol” is a complex organic molecule. It contains a fluorophenyl group, an ethyl group, a piperidinyl group, a carbonyl group, and a quinolinol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, could impart certain chemical properties to the molecule . The fluorophenyl group could influence the molecule’s reactivity and interactions with other substances .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the fluorine atom in the fluorophenyl group could make this compound reactive, as fluorine is highly electronegative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the fluorine atom could influence its polarity and hence its solubility in different solvents .Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological molecules in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-20-8-2-1-6-17(20)10-9-16-5-4-14-26(15-16)23(28)19-12-11-18-7-3-13-25-21(18)22(19)27/h1-3,6-8,11-13,16,27H,4-5,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSOEBDSZUQOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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